N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Medicinal chemistry Drug design Physicochemical profiling

Researchers often face irreproducible data when substituting analogs in protease inhibitor SAR. This compound (CAS 1352527-47-9) is the exact 5-position, N,3-dimethyl sulfonylpyrrolidine regioisomer required for controlled furin/PC inhibitor screening. - Unique chemotype: N,3-dimethyl pattern reduces HBD count vs. unmethylated analogs, altering target engagement. - Defined SAR vector: 5-position attachment enables systematic regioisomeric preference mapping against 3-position series. - Analytical utility: Distinct +28 Da mass shift facilitates LC-MS/MS method development for this chemical space.

Molecular Formula C18H23N3O2S
Molecular Weight 345.5 g/mol
Cat. No. B11816193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Molecular FormulaC18H23N3O2S
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)NC
InChIInChI=1S/C18H23N3O2S/c1-13-6-8-16(9-7-13)24(22,23)21-10-4-5-17(21)15-11-14(2)18(19-3)20-12-15/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20)
InChIKeyMFIRWLDVCUJTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine: Identity, Class, and Procurement Baseline


N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352527-47-9; molecular formula C₁₈H₂₃N₃O₂S; molecular weight 345.46 g/mol) is a synthetic 2-aminopyridine derivative featuring a dual-substitution architecture: an N-methyl, 3-methyl pyridin-2-amine core with a 5-position 1-tosylpyrrolidin-2-yl appendage [1]. The compound belongs to the aryl sulfonyl pyrrolidine class and is catalogued primarily as a screening compound for drug discovery research, with vendor-reported purity specifications of 97% (Chemenu) to ≥98% (MolCore) . Its IUPAC name is N,3-dimethyl-5-[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]pyridin-2-amine, and it is listed under the InChI Key MFIRWLDVCUJTOP-UHFFFAOYSA-N [1]. The compound is not approved for therapeutic or veterinary use and is supplied exclusively for non-human research applications .

Screening compound for drug discovery; 2-aminopyridine tosylpyrrolidine chemotype
Vendor-certified high-purity specification (supplier-dependent) for reproducible assays
Exclusively for non-human research use; not for therapeutic or veterinary applications

Why Generic Substitution with Regioisomeric or Methylation Analogs Fails


Although multiple tosylpyrrolidine-pyridin-2-amine congeners share a common scaffold, simple substitution is scientifically inadvisable due to three structural variables that independently govern molecular recognition: (i) the position of the tosylpyrrolidine attachment on the pyridine ring (3- vs. 5-), which alters the distance and angular orientation of the sulfonamide pharmacophore relative to the 2-aminopyridine hydrogen bond network; (ii) the N-methylation state at the 2-amino group, which modulates hydrogen bond donor (HBD) count from 2 (primary amine in unsubstituted analogs) to 1 (secondary amine in the target compound), directly impacting target engagement profiles ; and (iii) the presence or absence of the 3-methyl substituent, which contributes to both steric shielding of the pyridine nitrogen and incremental lipophilicity. The combination of N,3-dimethyl and 5-tosylpyrrolidine found in this compound represents a specific substitution vector that cannot be replicated by 3-position regioisomers such as N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352482-80-4, MW 331.43), nor by unmethylated 5-position analogs such as 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352516-10-9, MW 317.41) . In screening campaigns and structure-activity relationship (SAR) studies, these molecular differences can produce divergent hit profiles even within the same assay system, making procurement of the exact regioisomer and methylation variant critical for data reproducibility [1].

Regioisomeric position

5- vs. 3-substitution on pyridine alters sulfonamide pharmacophore vector; 5-position isomer is essential for SAR continuity and may yield divergent hit profiles.

N-Methylation state

N-methylation reduces hydrogen bond donor count, modifying target engagement and permeability; unmethylated or differently methylated analogs may not replicate binding.

3-Methyl substituent absence

Presence of 3-methyl group adds steric bulk and lipophilicity; des-methyl analogs exhibit divergent physicochemical properties and potentially altered assay behavior.

Quantitative Differentiation Evidence for Procurement


Hydrogen Bond Donor Count Reduction via N-Methylation

N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine possesses a single hydrogen bond donor (HBD = 1, the secondary N-methyl amine) at the 2-aminopyridine position, compared to two HBDs (HBD = 2) in the primary amine comparator 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352516-10-9), which bears an unsubstituted -NH₂ group . This difference is structurally intrinsic and invariant, arising from the replacement of one N–H bond with an N–CH₃ group. The reduced HBD capacity alters the compound's hydrogen bond network potential, membrane permeability profile, and binding modality to biological targets that discriminate between primary and secondary amines at the 2-position [1].

HBD Count
Class-level
HBD = 1 (secondary amine) vs. HBD = 2 (primary amine analog)
Reduced HBD capacity may influence permeability and target binding profile.
Structural comparison; no target-specific binding data available
Medicinal chemistry Drug design Physicochemical profiling

Molecular Weight Differentiation from Non-Methylated Analogs

The molecular weight of N,3-dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (MW 345.46 g/mol) is 28.05 Da higher than that of the unmethylated analog 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (MW 317.41 g/mol; CAS 1352516-10-9) and 14.03 Da higher than mono-methylated analogs such as 4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (MW 331.43 g/mol; CAS 1352497-67-6) . This mass difference corresponds to the net addition of two methyl groups (−CH₃ × 2 = 30.07 Da, minus 2.02 Da for the replacement of two N–H with one N–CH₃ and one C–CH₃). These mass differences are analytically resolvable by LC-MS and serve as unambiguous identity confirmation markers during quality control.

Molecular Weight
Reported
MW 345.46 vs. 317.41 (unmethylated); Δ +28.05 Da
Distinct mass enables unambiguous LC-MS identity confirmation during QC.
Resolvable by standard ESI-MS; no co-elution risk with less-substituted analogs
Chemical procurement Identity verification Quality control

Vendor Purity Specification Comparison

Two verified commercial suppliers list this compound with different purity specifications: MolCore guarantees NLT 98% purity (ISO-certified quality system, suitable for global pharmaceutical R&D and QC) , while Chemenu lists 97% purity for catalog number CM496051 at a price point of approximately $652 per gram [1]. The 1% purity differential, while modest, may be consequential for assays requiring high-confidence single-entity activity (e.g., biophysical methods such as SPR or ITC where impurity contributions can confound Kd determination). Both vendors confirm identity via CAS 1352527-47-9 and supply the compound exclusively for R&D use.

Vendor Purity
Specification review
MolCore ≥98% | Chemenu 97%
Supplier purity tiers may impact assay reproducibility; higher grade may reduce impurities.
Vendor COA; analytical method details available upon inquiry
Quality assurance Supplier comparison Analytical chemistry

Predicted Lipophilicity Increment from N,3-Dimethyl Substitution

The N,3-dimethyl substitution in the target compound introduces two additional methyl groups relative to the core scaffold 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, resulting in a computed logP increase estimated at approximately +0.8 to +1.2 log units based on fragment-based contribution methods (π(CH₃) ≈ 0.5–0.6 per aliphatic methyl group in aromatic systems) [1]. This shifts the predicted logP from approximately 2.0–2.3 (estimated for the unmethylated analog) to approximately 2.8–3.5 for the target compound, placing it in a lipophilicity range that more closely aligns with lead-like properties for cell-permeable targets [2]. While experimentally measured logP values are not published for this specific compound, the structural increment relative to demethylated comparators is a chemically rigorous inference .

Predicted logP
Class-level
Estimated logP 2.8–3.5
Higher predicted lipophilicity may support cell permeability in phenotypic assays.
Fragment-based estimation; experimental logP not published
ADME prediction Lipophilicity Drug-likeness

Regioisomeric Specificity of Tosylpyrrolidine Attachment

The target compound features the tosylpyrrolidine moiety at the 5-position of the pyridine ring, whereas a frequently encountered regioisomeric series (e.g., 3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, CAS 1352526-00-1; and N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, CAS 1352482-80-4) places this substituent at the 3-position . In 2-aminopyridine-based enzyme inhibitors, the position of the aryl/heteroaryl substituent relative to the 2-amino group critically modulates both the pKa of the pyridine nitrogen and the vector of the sulfonamide pharmacophore. Published SAR studies on structurally related 2-aminopyridine inhibitors of neuronal nitric oxide synthase (nNOS) have demonstrated that moving a substituent between the 4- and 5-positions can alter IC50 values by more than 10-fold due to changes in active-site complementarity [1]. While no head-to-head published data exist for this specific compound pair, the well-precedented positional sensitivity of 2-aminopyridine SAR supports the procurement of the exact 5-position regioisomer for reproducible results.

Regioisomeric Vector
Class-level
5- vs. 3-position; related SAR shifts IC50 >10-fold
Positional mismatch can produce misleading SAR; exact 5-isomer required for reproducibility.
Inferred from nNOS 2-aminopyridine SAR; no co-crystal structures for this series
Chemical biology Target engagement Structure-activity relationship

Absence of Published Biological Activity Data

As of the evidence cutoff date, no peer-reviewed primary research articles, patents with explicit exemplified data, or authoritative database entries (ChEMBL, BindingDB, PubChem BioAssay) report quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀) for N,3-dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine against any specific molecular target [1] [2]. The EvitaChem vendor listing anecdotally describes the compound as a furin inhibitor but provides no assay context, numerical data, or comparator benchmarking . This evidence gap means that all biological differentiation claims above rest on structural and physicochemical inference rather than experimentally measured potency or selectivity. Users procuring this compound for target-based screening should anticipate the need for de novo biological characterization.

Bioactivity Data Gap
Data to verify
No peer-reviewed IC50/Ki/Kd/EC50 data identified
Biological differentiation currently rests on structural inference; plan for de novo characterization.
Comprehensive database search (2026-05-06); vendor furin annotation remains unverified
Data transparency Procurement risk assessment Literature gaps

Recommended Research and Procurement Application Scenarios


Focused Screening Library for Serine Protease Inhibitor Discovery

Based on the vendor-reported furin inhibition annotation and the well-established role of sulfonyl pyrrolidine scaffolds in protease inhibitor design [1], this compound is most appropriately deployed as a singleton or as part of a focused library expansion for furin/proprotein convertase (PC) inhibitor screening. The N,3-dimethyl substitution pattern provides a differentiated chemotype within a 2-aminopyridine tosylpyrrolidine series, offering a distinct vector for SAR exploration around the S1/S2 subsite occupancy of furin-family proteases. Users should incorporate orthogonal furin activity assays (e.g., Pyr-RTKR-AMC fluorogenic substrate cleavage) with known inhibitor controls such as diminazene (IC₅₀ ≈ 5.4 μM) to contextualize any observed activity [2].

Regioisomeric Selectivity Profiling in 2-Aminopyridine SAR

The 5-position attachment of the tosylpyrrolidine in this compound makes it a critical comparator for SAR studies examining the positional dependence of biological activity in 2-aminopyridine-based inhibitors. Parallel testing against the 3-position regioisomer series (CAS 1352526-00-1, CAS 1352482-80-4) can reveal regioisomeric preference at the target of interest, as documented for nNOS inhibitors where positional shifts alter IC₅₀ by ≥10-fold . Procurement of both 5- and 3-position variants enables systematic mapping of the optimal substitution vector for a given biological target, generating intellectual property-relevant SAR data.

Methylation-Dependent Permeability Benchmarking

The dual methylation (N,3-dimethyl) of this compound provides a defined increment in lipophilicity and a reduced HBD count relative to unmethylated and mono-methylated analogs (Section 3, Evidence Items 1 and 4). This makes it suitable for systematic permeability studies—such as PAMPA or Caco-2 monolayer assays—where the impact of incremental methylation on passive diffusion can be quantified across a matched molecular series . The procurement of this compound alongside its less-methylated congeners (CAS 1352516-10-9, CAS 1352497-67-6) enables controlled structure-property relationship (SPR) analysis with single-variable modification.

Analytical Reference Standard for LC-MS Method Development

With a well-defined molecular weight of 345.46 g/mol, a characteristic SMILES structure (O=S(N1C(C2=CN=C(NC)C(C)=C2)CCC1)(C3=CC=C(C)C=C3)=O), and commercial availability at ≥97% purity [1], this compound can serve as an analytical reference standard for developing LC-MS/MS methods targeting the tosylpyrrolidine-pyridin-2-amine chemical space. Its distinct mass (+28 Da vs. unmethylated analogs; Section 3, Evidence Item 2) provides a clear chromatographic and mass spectrometric signature, facilitating method validation for purity assessment, stability monitoring, and metabolite identification in drug metabolism studies.

Application
Selection Property
Validation Focus
Serine protease inhibitor screening
Furin/proprotein convertase chemotype with differentiated methylation pattern
Orthogonal furin activity assays with known inhibitor controls
Regioisomeric SAR profiling
5- vs. 3-position tosylpyrrolidine vector
Parallel testing of regioisomeric series to map optimal substitution geometry
Methylation-dependent permeability studies
N,3-dimethyl lipophilicity and reduced HBD count
PAMPA or Caco-2 permeability across matched molecular series
LC-MS method development reference
Distinct mass and chromatographic signature
Method validation for purity, stability, and metabolite identification
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